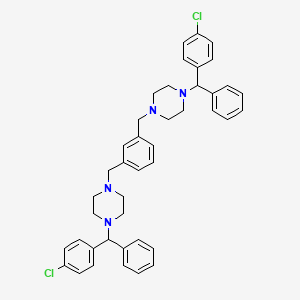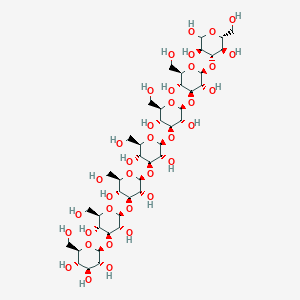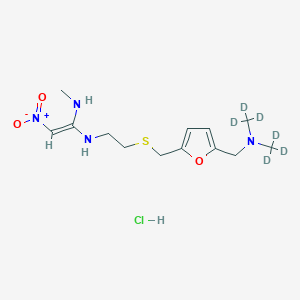
(Carbethoxymethylene)triphenylphosphorane-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Carbethoxymethylene)triphenylphosphorane is a Horner-Wittig reagent generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used as a reagent in the total synthesis of compounds such as (−)-oseltamivir, (+)-nakadomarin A, and (−)-dictyostatin .
Synthesis Analysis
Triphenylcarbethoxymethylenephosphorane is an organophosphorus compound with the chemical formula Ph3PCHCO2Et (Ph = phenyl, Et = ethyl). It is a white solid that is soluble in organic solvents . The compound is a Wittig reagent .Molecular Structure Analysis
The molecular formula of (Carbethoxymethylene)triphenylphosphorane-13C2 is C22H21O2P . The molecular weight is 351.4 g/mol . The IUPAC name is ethyl 2-deuterio-2-(triphenyl-λ5-phosphanylidene)acetate .Chemical Reactions Analysis
(Carbethoxymethylene)triphenylphosphorane is generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used to replace oxygen centers in ketones and aldehydes with CHCO2Et .Physical And Chemical Properties Analysis
The molecular weight of (Carbethoxymethylene)triphenylphosphorane-13C2 is 351.4 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a formal charge of 0 . It has a complexity of 414 .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (Carbethoxymethylene)triphenylphosphorane-13C2 can be achieved through a three-step reaction pathway.", "Starting Materials": [ "Benzaldehyde-13C2", "Triphenylphosphine", "Ethyl chloroacetate", "Sodium hydride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Preparation of (Carbethoxymethylene)triphenylphosphorane\n- In a round-bottom flask, add benzaldehyde-13C2 (1.0 equiv), triphenylphosphine (1.2 equiv), and ethyl chloroacetate (1.2 equiv).\n- Stir the mixture at room temperature for 24 hours.\n- Purify the product by column chromatography to obtain (Carbethoxymethylene)triphenylphosphorane.", "Step 2: Preparation of (Carbethoxymethylene)triphenylphosphorane-13C2\n- In a round-bottom flask, add (Carbethoxymethylene)triphenylphosphorane (1.0 equiv) and sodium hydride (1.2 equiv) in diethyl ether.\n- Stir the mixture at room temperature for 2 hours.\n- Add benzaldehyde-13C2 (1.2 equiv) and stir the mixture for an additional 24 hours.\n- Purify the product by column chromatography to obtain (Carbethoxymethylene)triphenylphosphorane-13C2.", "Step 3: Preparation of (Carbethoxymethylene)triphenylphosphorane-13C2\n- Dissolve (Carbethoxymethylene)triphenylphosphorane-13C2 (1.0 equiv) in methanol.\n- Add sodium hydride (1.2 equiv) and stir the mixture at room temperature for 2 hours.\n- Purify the product by column chromatography to obtain the final product, (Carbethoxymethylene)triphenylphosphorane-13C2." ] } | |
Número CAS |
90830-64-1 |
Nombre del producto |
(Carbethoxymethylene)triphenylphosphorane-13C2 |
Fórmula molecular |
C₂₀¹³C₂H₂₁O₂P |
Peso molecular |
350.36 |
Sinónimos |
2-(Triphenylphosphoranylidene)acetic Acid Ethyl Ester-13C2; (2-Ethoxy-2-oxoethylidene)triphenylphosphorane-13C2; Ethyl (triphenylphosphoranylidene)acetate-13C2; NSC 72406-13C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)